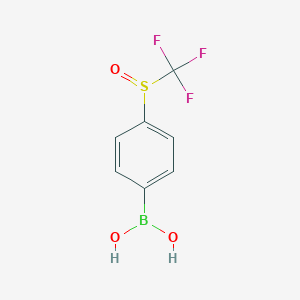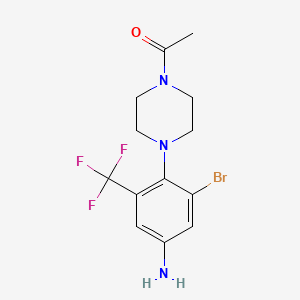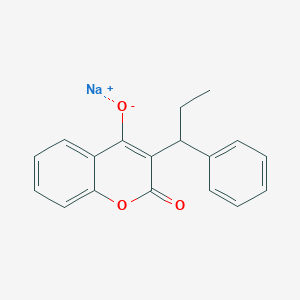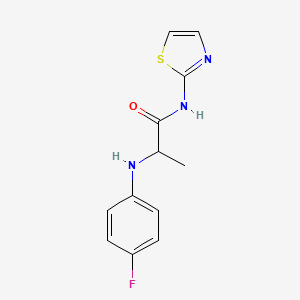
2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the phenyl ring enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under basic conditions.
Amination: The introduction of the 4-fluoro-phenylamino group can be achieved through a nucleophilic aromatic substitution reaction. This involves reacting 4-fluoroaniline with the thiazole derivative in the presence of a suitable base such as potassium carbonate.
Amidation: The final step involves the formation of the propionamide group through an amidation reaction. This can be achieved by reacting the thiazole derivative with propionyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the propionamide, converting it to an alcohol.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of the fluorine atom enhances its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chloro-phenylamino)-N-thiazol-2-yl-propionamide: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Methyl-phenylamino)-N-thiazol-2-yl-propionamide: Similar structure but with a methyl group instead of fluorine.
2-(4-Nitro-phenylamino)-N-thiazol-2-yl-propionamide: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide enhances its stability, bioavailability, and binding affinity compared to similar compounds. This makes it a more potent candidate for various applications in medicinal chemistry and scientific research.
Propiedades
Fórmula molecular |
C12H12FN3OS |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
2-(4-fluoroanilino)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H12FN3OS/c1-8(11(17)16-12-14-6-7-18-12)15-10-4-2-9(13)3-5-10/h2-8,15H,1H3,(H,14,16,17) |
Clave InChI |
OZIYNHGVNRKWBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=NC=CS1)NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854584.png)
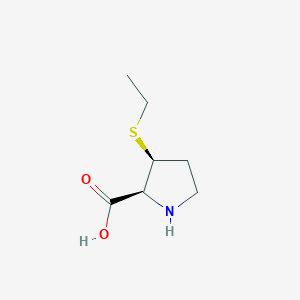
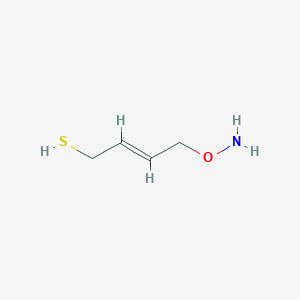
![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12854602.png)
![2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12854606.png)
![2-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B12854608.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12854614.png)

![(3'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12854632.png)

